molecular formula C10H10N2O B188384 1H-imidazol-2-yl(phenyl)methanol CAS No. 22098-62-0

1H-imidazol-2-yl(phenyl)methanol

Cat. No.: B188384
CAS No.: 22098-62-0
M. Wt: 174.2 g/mol
InChI Key: APKDHLMIBHYURQ-UHFFFAOYSA-N
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Description

1H-Imidazol-2-yl(phenyl)methanol is a chemically versatile scaffold of significant interest in medicinal chemistry and organic synthesis. The imidazole core is a privileged structure in drug discovery, forming the basis of numerous therapeutic agents due to its widespread biological relevance . This specific derivative serves as a key synthetic intermediate; for instance, it has been utilized as a precursor in the synthesis of sophisticated ligands for palladium-catalyzed cross-coupling reactions, highlighting its value in the development of novel catalytic systems . The molecule's utility is rooted in its functional groups: the imidazole ring can act as a ligand for metal centers or as a key pharmacophore, while the benzhydrol-like structure (carbon with phenyl and hydroxy groups) provides a handle for further chemical diversification . Researchers exploit this compound to access a wide range of nitrogen-containing heterocycles, which are crucial for creating compounds with potential biological activities. The structural motif of an imidazole ring bearing a hydroxyalkyl substituent is a common feature in molecules designed for various pharmaceutical applications, making this compound a valuable building block for constructing more complex, biologically active molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-2-yl(phenyl)methanol
Source PubChem
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InChI

InChI=1S/C10H10N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7,9,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKDHLMIBHYURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392195
Record name 1H-imidazol-2-yl(phenyl)methanol
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22098-62-0
Record name α-Phenyl-1H-imidazole-2-methanol
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Record name 1H-imidazol-2-yl(phenyl)methanol
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Record name 1H-imidazol-2-yl(phenyl)methanol
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Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 1H-Imidazol-2-yl(phenyl)methanol

The de novo synthesis of this compound involves the construction of the imidazole (B134444) ring as a fundamental part of the synthetic route. These methods offer flexibility in introducing substituents onto the imidazole core.

Denitrogenative Transformation Strategies from Advanced Precursors

A highly efficient, transition-metal-free method for synthesizing 2-substituted 1H-imidazole derivatives, including this compound, has been developed utilizing the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This approach involves an acid-mediated process that begins with the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles. This is followed by the opening of the triazole ring and the insertion of an in situ generated carbene intermediate into the O-H bond of an alcohol. mdpi.comnih.gov

Specifically, the synthesis of (1H-imidazol-2-yl)(phenyl)methanol (4a) is achieved by heating 5-amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole (3a) in the presence of concentrated hydrochloric acid. mdpi.comnih.gov The reaction proceeds smoothly at 90°C and is completed within 3 hours, affording the target compound in an 89% yield as a transannulation product. mdpi.comnih.gov The proposed mechanism suggests that the initial hydrolysis of the acetal (B89532) group under acidic conditions leads to an aldehyde intermediate, which then participates in the ring transformation. mdpi.comnih.gov

This denitrogenative strategy offers several advantages, including the use of readily available starting materials and the avoidance of precious metal catalysts, making it a desirable method for preparing these valuable imidazole derivatives. mdpi.comsnnu.edu.cn The reaction tolerates a range of substituents on the phenyl ring of the triazole precursor, demonstrating its versatility. mdpi.com

Isoprene-Mediated Lithiation Approaches to Imidazole Derivatives

Isoprene-mediated lithiation has emerged as a powerful technique for the functionalization of imidazole derivatives. semanticscholar.orgresearchgate.net This method utilizes lithium metal in the presence of isoprene (B109036) to deprotonate the imidazole ring, creating a highly reactive organolithium intermediate that can then be reacted with various electrophiles. semanticscholar.orgresearchgate.netthieme-connect.com While direct synthesis of this compound via this exact method starting from unsubstituted imidazole is not explicitly detailed in the provided context, the principles of the methodology are well-established for creating 2-substituted imidazoles. thieme-connect.comsciforum.netorganic-chemistry.org

The process involves the reduction of isoprene by lithium metal to form a radical anion. semanticscholar.orgresearchgate.net This radical anion then acts as a base, deprotonating the C2 position of an N-substituted imidazole to generate a 2-lithioimidazole intermediate. semanticscholar.orgresearchgate.netthieme-connect.com The resulting 1,1-dimethylallyl radical can be further reduced by excess lithium, driving the reaction forward. semanticscholar.orgresearchgate.net The resulting 2-lithioimidazole can then react with an electrophile, such as benzaldehyde, to yield the corresponding 2-substituted imidazole alcohol.

For instance, the lithiation of N-alkylimidazoles followed by reaction with pivalaldehyde has been shown to produce the corresponding imidazolylpropanol derivatives in excellent yields. sciforum.net This demonstrates the potential of this strategy for synthesizing a variety of 2-(hydroxyalkyl)imidazoles. The efficiency of the lithiation can be influenced by the amount of isoprene used, with an excess often leading to higher yields. thieme-connect.comsciforum.net This methodology is advantageous due to its mild reaction conditions and high efficiency. organic-chemistry.org

Table 1: Isoprene-Mediated Lithiation of N-Alkylimidazoles and Reaction with Pivalaldehyde

N-Alkylimidazole Isoprene (mol%) Product Yield (%)
1-(1-methylheptyl)-1H-imidazole 20 1-(1-methylheptyl)-2-(1-hydroxy-2,2-dimethylpropyl)-1H-imidazole Traces
1-(1-methylheptyl)-1H-imidazole 200 1-(1-methylheptyl)-2-(1-hydroxy-2,2-dimethylpropyl)-1H-imidazole 94

Data sourced from a study on the isoprene-mediated lithiation of chiral N-alkylimidazoles. sciforum.net

Multi-Component Reaction Pathways for Imidazole Scaffold Construction

Multi-component reactions (MCRs) provide a highly efficient and atom-economical route to complex molecules like substituted imidazoles in a single synthetic operation. acs.orgnih.govnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been successfully employed for the synthesis of imidazole scaffolds. acs.orgnih.govnih.gov

One notable approach involves an Ugi four-component reaction (U-4CR) followed by a post-cyclization sequence. acs.orgnih.gov In a typical procedure, an aldehyde (like phenylglyoxal), an amine, an isocyanide, and a carboxylic acid are reacted together to form an Ugi adduct. acs.orgnih.gov This intermediate is then treated with an excess of ammonium (B1175870) acetate (B1210297) in acetic acid at elevated temperatures to facilitate cyclization and afford the corresponding tetrasubstituted imidazole. acs.orgnih.gov While this specific example leads to more highly substituted imidazoles, the underlying principle of constructing the imidazole core through a convergent MCR is a powerful strategy. acs.orgnih.govsemanticscholar.org

Another MCR strategy for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves the one-pot condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate. semanticscholar.org Various catalysts, including indium(III) chloride and silica-supported sulfuric acid, have been shown to effectively promote this transformation under mild or solvent-free conditions. semanticscholar.org These MCRs offer significant advantages in terms of operational simplicity and the ability to generate diverse libraries of imidazole derivatives. acs.orgnih.govmdpi.com

Synthesis of Functionalized this compound Analogues

The functionalization of the pre-formed this compound scaffold or its precursors allows for the introduction of a wide range of chemical diversity, which is crucial for tuning the properties of these molecules for various applications.

Alkynylation and Hydroalkoxylation Reactions for Extended Conjugation

The introduction of alkyne moieties into the imidazole ring is a valuable strategy for creating extended π-conjugated systems. semanticscholar.orgnih.gov A ligand-free, palladium-catalyzed dehydrogenative alkynylation of imidazoles with terminal alkynes has been developed. semanticscholar.orgnih.gov This reaction proceeds in the presence of a palladium(II) acetate catalyst and a silver(I) carbonate oxidant under an air atmosphere. semanticscholar.orgnih.gov The C2-position of the imidazole ring is selectively alkynylated, and the reaction tolerates various functional groups on both the imidazole and the alkyne. semanticscholar.orgnih.gov

Following alkynylation, hydroalkoxylation reactions can be employed to further functionalize the newly introduced triple bond. Gold and other transition metal catalysts are often used to facilitate the addition of alcohols across the alkyne, leading to the formation of enol ethers. researchgate.net The regioselectivity of these additions (exo- or endo-cyclization in intramolecular cases) can often be controlled by the choice of catalyst and reaction conditions. researchgate.net These reactions provide a pathway to diverse fused-imidazole heterocycles with extended conjugation. researchgate.net

Direct Arylation and Functionalization of Phenyl Moieties

Direct arylation reactions have become a powerful tool for the C-H functionalization of heterocyclic compounds, including imidazoles. nih.govacs.org Palladium-catalyzed direct arylation allows for the formation of C-C bonds between the imidazole core and various aryl partners, typically aryl halides. nih.govacs.org This method avoids the need for pre-functionalized organometallic reagents, making it a more atom-economical approach. acs.org

The regioselectivity of the arylation can be controlled by the choice of directing groups and reaction conditions. For instance, the direct arylation of 1-aryl-1H-imidazoles with aryl halides in the presence of a palladium acetate/triphenylarsine catalyst system and cesium fluoride (B91410) as a base leads to the regioselective synthesis of 1,5-diaryl-1H-imidazoles. acs.org Furthermore, all three C-H bonds of the imidazole ring can be sequentially arylated, providing access to a wide range of mono-, di-, and triarylimidazoles. nih.gov

Functionalization of the phenyl ring of this compound can also be achieved through standard aromatic substitution reactions. Additionally, for precursors like 4-phenyl-imidazole, de novo synthesis strategies can incorporate substituted phenyl groups from the outset. For example, the reaction of α-bromo-ketones with formamide (B127407) can be used to synthesize various 4-phenyl-imidazole derivatives with substituents on the phenyl ring. nih.gov

Table 2: Chemical Compounds Mentioned

Synthesis of C-2 Aroyl Substituted Imidazolo Methanol (B129727) Derivatives

A key pathway to obtaining this compound and its derivatives involves the reduction of C-2 aroyl substituted imidazoles. nih.govnih.gov These precursor molecules can be synthesized in a one-pot, two-step reaction. nih.govtubitak.gov.tr The subsequent reduction to the corresponding methanol derivatives is typically achieved under mild conditions using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol. nih.govnih.gov

The general procedure involves dissolving the C-2 aroyl substituted imidazole derivative in methanol, followed by the addition of NaBH₄. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is extracted and purified. nih.gov This method has been successfully applied to synthesize a variety of C-2 aroyl substituted imidazolo methanol derivatives, with yields varying depending on the specific substituents. For instance, the synthesis of phenyl(4-phenyl-1H-imidazol-2-yl)methanol resulted in a 73% yield, while (1H-Imidazol-2-yl)(phenyl)methanol was obtained in a 58% yield. researchgate.net

Table 1: Synthesis of Various C-2 Aroyl Substituted Imidazolo Methanol Derivatives

Compound Name Yield (%) Color
Phenyl(4-phenyl-1H-imidazol-2-yl)methanol 73 White solid
(4-Bromophenyl)(4-(4-bromophenyl)-1H-imidazol-2-yl)methanol 65 Red solid
(1H-Imidazol-2-yl)(phenyl)methanol 58 White solid

Data sourced from a study on the synthesis of imidazo-1,4-oxazinone derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to enhance efficiency and reduce environmental impact.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. clockss.orgat.ua These benefits include dramatically reduced reaction times, increased product yields, and often, the suppression of side product formation. clockss.orgasianpubs.org The ability to couple MAOS with automated systems allows for high-throughput synthesis, which is particularly valuable in drug discovery. clockss.org

In the context of imidazole synthesis, microwave irradiation has been successfully employed in various protocols. clockss.orgmdpi.com For instance, the synthesis of functionalized 1,2,4-triazines, imidazoles, and other heterocycles has been expedited using MAOS. clockss.org A solvent-free, microwave-assisted approach has been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with imidazoles, generating adducts with competitive yields in a fraction of the time required by traditional methods. mdpi.com This technique is particularly advantageous as it often eliminates the need for organic solvents, making the process more environmentally friendly. mdpi.comirost.ir

Solvent-Free Reaction Conditions and Sustainable Methodologies

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to minimize the use of volatile and often hazardous organic solvents. mdpi.comirost.ir In the synthesis of imidazole derivatives, several methods have been developed that operate under solvent-free or "neat" conditions, frequently in conjunction with microwave irradiation. irost.irscispace.com

One notable example is the synthesis of highly substituted imidazoles from benzil, an aldehyde, and ammonium acetate in the presence of zeolite as a reusable, eco-friendly catalyst under microwave irradiation. irost.ir This method boasts high to excellent yields and significantly reduces reaction times to mere minutes. irost.ir Another approach involves the transannulation of 5-amino-1,2,3-triazoles, which can proceed smoothly at elevated temperatures to afford (1H-imidazol-2-yl)(phenyl)methanol in high yield without the need for a solvent. mdpi.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.orgrsc.org Syntheses with high atom economy are inherently more sustainable as they generate less waste. rsc.org

In the synthesis of this compound and its derivatives, optimizing atom economy is a key consideration. whiterose.ac.uk For example, catalytic additions of alcohols to alkynes can achieve 100% atom efficiency, producing no waste. ias.ac.in While specific atom economy calculations for all synthetic routes to this compound are not always reported, the principles of maximizing atom economy guide the selection of synthetic pathways. rsc.orgwhiterose.ac.uk For instance, multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are often highly atom-economical. researchgate.net

Reactivity and Derivatization Chemistry

Transformations of the Methanol Hydroxyl Group

The hydroxyl group of the methanol moiety in this compound is a versatile functional handle for further chemical transformations, allowing for the synthesis of a wide array of derivatives. nih.govias.ac.insemanticscholar.org

One common transformation is the reaction with chloroacetyl chloride. nih.govresearchgate.net This reaction, typically carried out in a solvent like dry dichloromethane (B109758) (DCM), leads to the formation of an ester linkage at the hydroxyl group. nih.gov This substitution product can then undergo further intramolecular cyclization to form heterobicyclic systems like imidazoxazinones. nih.govresearchgate.net

The hydroxyl group can also participate in hydroalkoxylation reactions. For instance, aryl(4-aryl-1-(3-arylprop-2-ynyl)-1H-imidazol-2-yl)methanol derivatives can undergo base-promoted intramolecular hydroalkoxylation to synthesize substituted imidazo[2,1-c] nih.govtubitak.gov.troxazines. ias.ac.in Additionally, the hydroxyl group can be involved in reactions such as N-heteroalkylation followed by treatment with carbon disulfide to yield complex heterocyclic structures. semanticscholar.org The reactivity of this hydroxyl group is central to the utility of this compound as a building block in medicinal and materials chemistry. mpg.de

Functionalization Reactions on the Imidazole Heterocycle

The imidazole ring of this compound and its derivatives is a key target for modifications aimed at tuning the molecule's properties. One of the notable methods for functionalizing this heterocycle is through Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of substituents onto the electron-deficient positions of the imidazole ring.

Research has demonstrated the successful application of VNS on derivatives of the core structure. For instance, in a related compound, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol, the hydrogen atom at the C4 position of the imidazole ring can be substituted. researchgate.netresearchgate.netmdpi.com This transformation is typically achieved by reacting the nitroimidazole derivative with a carbanion precursor, such as chloromethyl phenyl sulfone, in the presence of a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com The reaction proceeds by the nucleophilic attack of the carbanion at the C4 position, followed by the elimination of a hydrogen halide, effectively functionalizing the imidazole ring. researchgate.netmdpi.com This methodology provides a pathway to novel 2,4-disubstituted 5-nitroimidazole derivatives. mdpi.com

Starting Material DerivativeReagentPosition of SubstitutionFunctional Group IntroducedReference
(1-methyl-5-nitro-1H-imidazol-2-yl)methanolChloromethyl phenyl sulfone, t-BuOKC4Phenylsulfonylmethyl [-CH₂(SO₂)Ph] mdpi.com

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

The phenyl ring of this compound offers another avenue for structural modification, primarily through electrophilic substitution reactions. While direct substitution on the parent molecule is not extensively documented, the synthesis of various analogs bearing substituents on the phenyl ring confirms the viability of such modifications.

Electrophilic Substitution:

Substituent on Phenyl RingResulting Compound ExampleReference
p-Fluoro(4-Fluorophenyl)(4-(4-fluorophenyl)-1H-imidazol-2-yl)methanol nih.gov
p-Chloro(4-Chlorophenyl)(4-(4-chlorophenyl)-1H-imidazol-2-yl)methanol nih.gov
p-Bromo(4-Bromophenyl)(4-(4-bromophenyl)-1H-imidazol-2-yl)methanol nih.gov
p-Iodo(4-Iodophenyl)(4-(4-iodophenyl)-1H-imidazol-2-yl)methanol nih.gov

Nucleophilic Substitution:

Aromatic nucleophilic substitution on the phenyl ring of this compound is less common. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. In the absence of such activating groups, the phenyl ring is generally resistant to substitution by nucleophiles under standard conditions. The literature does not provide specific examples of direct nucleophilic substitution on the phenyl ring of the parent compound.

Molecular Structure and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the ¹H NMR, ¹³C NMR, and 2D NMR spectra of 1H-imidazol-2-yl(phenyl)methanol are not available in the public domain. The interpretation and assignment of proton and carbon signals, as well as their correlations, are therefore not possible at this time.

For related 2-phenyl substituted imidazole (B134444) structures, studies note that obtaining well-resolved ¹³C NMR spectra in solution can be challenging. This difficulty often arises from the phenomenon of fast tautomerization within the imidazole ring, which can lead to significant broadening of the carbon signals, sometimes rendering them undetectable in conventional experiments.

Proton (¹H) NMR Spectral Interpretation

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), for this compound could not be located. A detailed interpretation requires this primary data to assign protons on the phenyl and imidazole rings, as well as the methine and hydroxyl protons.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

No experimental ¹³C NMR data for this compound is currently available. The assignment of chemical shifts to the individual carbon atoms of the phenyl and imidazole rings, and the methine carbon, cannot be performed without this information.

Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Information from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is crucial for unambiguously assigning proton and carbon signals and elucidating the connectivity within the molecule. However, no such experimental data has been reported for this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

Identification of Characteristic Functional Group Modes

A specific FTIR spectrum for this compound, which would detail the vibrational frequencies of its functional groups, is not available. A typical analysis would identify characteristic absorption bands for O-H (hydroxyl), N-H (imidazole), C-H (aromatic and aliphatic), C=C, and C-N stretching and bending modes. Without the spectrum, a table of these characteristic functional group modes cannot be compiled.

Due to the lack of primary spectral data for this compound, the requested detailed article with data tables and in-depth analysis cannot be generated at this time.

Solid-State Structural Elucidation

Single Crystal X-ray Diffraction (SC-XRD)

Conformational Analysis and Torsional Angles

The conformation of this compound is primarily defined by the rotational freedom around the single bonds connecting the imidazole and phenyl rings to the central methanolic carbon. The spatial arrangement of these aromatic rings relative to each other is described by torsional (or dihedral) angles.

Due to steric hindrance, it is expected that the imidazole and phenyl rings are not coplanar. Studies on various aryl-substituted imidazoles confirm that significant rotation occurs between the planes of the aromatic rings. For instance, in the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole ring is rotated by a substantial 80.7° relative to the phenyl ring iucr.org. In other 2-aryl-N-phenylbenzimidazoles, the dihedral angles between the benzimidazole (B57391) system and a 2-aryl substituent range from approximately 24° to 42°, while the angle with the N-phenyl ring is even larger, between 54° and 68° mdpi.com. Similarly, another analysis of a twisted imidazole derivative showed a rotation of about 30° between the mean planes of its imidazole and phenyl rings mdpi.com.

While these examples are not of the exact target molecule, they strongly suggest that this compound adopts a conformation where the two rings are significantly twisted relative to each other. The precise angle would be influenced by the electronic and steric effects of the hydroxyl group on the central carbon and the hydrogen-bonding environment in the solid state.

Table 1: Torsional/Dihedral Angles in Related Aryl-Imidazole Compounds
CompoundRing System 1Ring System 2Dihedral Angle (°)Reference
1-(2,6-diisopropylphenyl)-1H-imidazoleImidazolePhenyl80.7 iucr.org
2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazoleImidazolePhenyl30.24 mdpi.com
para-substituted 2-Aryl-N-phenylbenzimidazoleBenzimidazole2-Aryl24.09 - 24.48 mdpi.com
meta-substituted 2-Aryl-N-phenylbenzimidazoleBenzimidazole2-Aryl39.23 - 41.81 mdpi.com
Intermolecular Interactions and Hydrogen Bonding Geometries

The molecular structure of this compound contains functional groups capable of forming strong intermolecular hydrogen bonds, which are expected to dominate its crystal packing. The key sites for these interactions are:

Hydrogen Bond Donors : The hydroxyl group (-OH) on the methanolic carbon and the amine proton (N-H) of the imidazole ring.

Hydrogen Bond Acceptors : The sp2-hybridized nitrogen atom on the imidazole ring and the oxygen atom of the hydroxyl group.

Imidazole and its derivatives are well-known for forming robust hydrogen-bonded networks osti.govresearchgate.net. In the solid state, imidazole itself typically forms one-dimensional chains or tapes via strong N-H···N intermolecular hydrogen bonds researchgate.netrsc.org.

The crystal structure of a closely related isomer, 1H-imidazole-1-methanol, provides an excellent model for the types of interactions to expect. In its crystal, three crystallographically unique molecules are connected via O-H···N hydrogen bonds in a head-to-tail arrangement, forming distinct three-membered macrocycles nsf.govnsf.govresearchgate.net. This demonstrates a strong preference for the hydroxyl group to act as a donor and the unprotonated imidazole nitrogen to act as an acceptor. The geometric parameters for these interactions are highly consistent, with donor-acceptor (O···N) distances falling in the range of 2.715 Å to 2.753 Å and the D-H···A angles being nearly linear (171° to 175°), indicative of strong hydrogen bonds researchgate.net.

Given that this compound possesses both the N-H and O-H donor groups, it has the potential to form even more complex and varied hydrogen-bonding networks, such as N-H···O or N-H···N interactions, in addition to the O-H···N bonds. These strong directional interactions are the primary cohesive forces governing the supramolecular assembly in the solid state nih.gov.

Table 2: Representative Hydrogen-Bond Geometries from 1H-imidazole-1-methanol Crystal Structure researchgate.net
Donor (D) — H ··· Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O1—H1 ··· N40.821.932.741171
O2—H2A ··· N60.821.942.753175
O3—H3A ··· N20.911.812.715174

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science and pharmaceuticals. While polymorphs of N-substituted azoles are considered relatively rare, they are of significant interest as different crystalline forms can exhibit varied physical and pharmacological properties researchgate.net.

There is no specific information in the reviewed literature detailing polymorphism for this compound. However, studies on related compounds suggest that complex crystallization can occur. For instance, 4-phenylimidazole (B135205) has been reported to exist in at least two polymorphic forms (monoclinic and triclinic) and also exhibits a glass transition, indicating complex thermal behavior and an inability to fully crystallize upon cooling from a melt nih.gov.

Furthermore, the crystallization of the isomer 1H-imidazole-1-methanol reveals a complex structural arrangement. Its asymmetric unit contains three unique molecules (Z'=3) that are linked by hydrogen bonds nsf.govnsf.gov. While this is not polymorphism, it demonstrates that even simple imidazole-methanol structures can adopt intricate and low-symmetry packing arrangements in the solid state. The specific crystallization outcome for this compound would likely be sensitive to conditions such as solvent choice, temperature, and cooling rate, which could potentially lead to different polymorphic forms.

Theoretical and Computational Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in understanding the properties of imidazole-based compounds. These methods allow for the detailed analysis of molecular geometries, electronic structures, and potential energy surfaces.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like 1H-imidazol-2-yl(phenyl)methanol. rsc.orgbohrium.comiucr.org DFT calculations are employed to determine optimized molecular geometries, bond lengths, and bond angles, which can then be compared with experimental data. bohrium.comiucr.org This method is also used to analyze the electronic properties that govern the reactivity of these compounds. bohrium.com For instance, DFT studies on imidazole (B134444) derivatives have been used to understand their corrosion inhibition mechanisms by examining their adsorption on metal surfaces. bohrium.com The reliability of DFT, particularly with functionals like B3LYP, in predicting structural properties of complex organic molecules is well-established. rsc.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. rsc.orgniscpr.res.in It is frequently paired with Pople-style basis sets, such as 6-311+g(d,p), which provide a good balance between computational cost and accuracy for organic molecules. dergipark.org.tr This level of theory has been successfully used for geometry optimization and the calculation of various molecular properties of imidazole derivatives. dergipark.org.trnih.gov For example, studies have utilized the B3LYP/6-311+G(d,p) basis set to model the HOMO-LUMO gap and charge distribution in related compounds. Other research has also employed the B3LYP/6-31G level of theory for calculating heats of formation and evaluating the relative stability of substituted imidazoles. niscpr.res.in

Energy minimization is a crucial step in computational chemistry to find the most stable conformation of a molecule, known as the global minimum on the potential energy surface. nih.gov For imidazole derivatives, this process helps in understanding their conformational preferences and the energy barriers between different rotational isomers (rotamers). nih.gov The exploration of the potential energy surface can reveal the likelihood of intramolecular processes such as proton transfer, which has been studied in hydroxy imidazole derivatives. nih.gov

Electronic Properties and Reactivity Prediction

The electronic properties of this compound are key to understanding its chemical behavior and potential applications. Computational methods provide valuable tools for predicting these properties.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. orientjchem.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. niscpr.res.inniscpr.res.in A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.comsemanticscholar.org

For imidazole derivatives, FMO analysis has been used to predict reactive centers and understand their interaction with other molecules. bohrium.comorientjchem.org For instance, a smaller energy gap in certain imidazole derivatives has been correlated with increased corrosion inhibition efficiency. bohrium.com Theoretical calculations for related imidazole compounds have reported HOMO-LUMO energy gaps in the range of 2.80 eV to 4.98 eV, depending on the specific structure and the computational method used. nepjol.inforesearchgate.net

Calculated Frontier Molecular Orbital Energies and Energy Gaps for Imidazole Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone-5.61-1.743.87B3LYP/6-31G orientjchem.org
(E)-N-((1H-indol-7-yl) methylene)- 5-phenyl-1H-imidazol-2-amine--2.80B3LYP/6-311G(d,p) nepjol.info
A substituted benzimidazole (B57391) derivative (5a)--4.98Not Specified researchgate.net
A substituted benzimidazole derivative (5g)--4.63Not Specified researchgate.net

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. nih.gov They are valuable for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas with an excess of electrons, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For imidazole derivatives, MEP analysis has shown that the nitrogen atoms of the imidazole ring are often the sites of highest electron density, making them nucleophilic centers. nih.govorientjchem.org This information is vital for predicting how these molecules will interact with biological targets or other chemical species. nih.gov

Conceptual DFT Descriptors for Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for predicting the chemical reactivity of molecules like this compound. Conceptual DFT provides a framework to quantify chemical concepts such as electronegativity, hardness, and softness, which are crucial in understanding and predicting reaction pathways. mdpi.comfrontiersin.org

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.combeilstein-journals.org For imidazole-containing compounds, the Fukui function can be delocalized over the carbon atoms of the imidazole ring, indicating their susceptibility to reaction. frontiersin.org For instance, in some imidazole derivatives, the carbonyl carbon can exhibit high electrophilicity, as indicated by a high Fukui index, making it a prime target for nucleophilic attack.

The introduction of different substituent groups can significantly alter these reactivity descriptors. For example, substituting a methyl group at the 2-position of the imidazole ring has been shown to lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity and inhibition efficiency in certain applications. bohrium.com Computational studies on various imidazole derivatives have demonstrated that electron-donating or -accepting groups can modulate the electronic properties and, consequently, the reactivity of the entire molecule. researchgate.net

Table 1: Conceptual DFT Descriptors for Related Imidazole Derivatives

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
2-(1H-Imidazol-2-yl)ethanol -5.35 0.49 4.88
1-(1H-Benzo[d]imidazol-2-yl)ethanol - - >5.5

Data sourced from computational studies on related imidazole compounds.

Computational Spectroscopic Property Prediction and Validation

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational methods, particularly those based on DFT, are instrumental in predicting and validating the Nuclear Magnetic Resonance (NMR) spectra of complex molecules like this compound. researchgate.net These calculations can help in the assignment of experimental NMR signals and provide insights into the molecule's structure and electronic environment. mpg.de

The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed DFT-based approach for calculating NMR chemical shifts. unn.edu.ng Theoretical calculations are often performed in both the gas phase and in various solvents to account for solvent effects, which can significantly influence chemical shifts. researchgate.netunn.edu.ng For instance, studies on related imidazole derivatives have shown that considering the solvent, such as DMSO or methanol (B129727), improves the accuracy of predicted ¹H NMR chemical shifts. unn.edu.ng

For imidazole-containing compounds, tautomerization can complicate the interpretation of NMR spectra. mpg.de Quantum chemical calculations can estimate the relative stabilities of different tautomers and rotamers, aiding in the identification of the predominant species in solution and in the solid state. mpg.de For example, in a study of (2-phenyl-1H-imidazol-4(5)-yl)methanols, DFT calculations helped identify the preferred tautomer in both the gas phase and in DMSO solution. mpg.de

Table 2: Experimental and Theoretical ¹H NMR Chemical Shifts for a Related Imidazole Derivative

Proton Experimental δ (ppm) in DMSO-d6
Imidazole NH 9.57
Imine C=N-H 8.40
Benzene CH 7.22
Imidazole CH 6.80
Phenol (B47542) OH 12.93

Data for 4-(((1H-imidazole-2-yl)methylene)amino)phenol. dergipark.org.tr

Simulated Vibrational Spectra for Comparison with FTIR Data

Theoretical calculations of vibrational spectra provide a powerful means to interpret and assign experimental Fourier-transform infrared (FTIR) spectra. By using DFT methods, the vibrational frequencies and their corresponding intensities for a molecule like this compound can be simulated. sci-hub.se

The calculated wavenumbers are often scaled by a factor to achieve better agreement with experimental data. sci-hub.se These simulations allow for the assignment of specific vibrational modes, such as C-H stretching, C=C stretching in the aromatic rings, and vibrations associated with the imidazole and hydroxyl groups. dergipark.org.trsci-hub.se

For instance, in a study of a related imidazole derivative, the C-H stretching vibrations in the aromatic structure were observed in the range of 3144-3069 cm⁻¹, while the C=C stretching peaks in the aromatic rings were found between 1581-1444 cm⁻¹. dergipark.org.tr The C-O stretching band of a phenol group was identified around 1247 cm⁻¹. dergipark.org.tr Such detailed assignments are crucial for confirming the molecular structure and understanding the bonding characteristics.

Table 3: Key Experimental FTIR Vibrational Frequencies for a Related Imidazole Derivative

Functional Group Wavenumber (cm⁻¹)
O-H / N-H stretch 3280
Aromatic C-H stretch 3144-3069
C=N stretch 1621
Aromatic C=C stretch 1581-1444
C-O stretch 1247

Data for 4-(((1H-imidazole-2-yl)methylene)amino)phenol. dergipark.org.tr

Prediction of Electronic Absorption and Emission Spectra

Time-dependent DFT (TD-DFT) is a widely used computational method to predict the electronic absorption and emission spectra of molecules. researchgate.net These calculations provide insights into the electronic transitions occurring upon photoexcitation and can help interpret experimental UV-Vis and fluorescence spectra.

The predicted spectra can reveal how structural modifications, such as the introduction of different substituents, affect the photophysical properties of imidazole derivatives. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can lead to shifts in the absorption and emission wavelengths. rsc.org

Studies on related imidazole compounds have shown that the absorption spectra are often only slightly influenced by solvent polarity, while the luminescence spectra can be significantly affected. researchgate.net This information is valuable for understanding the excited-state behavior of these molecules and their potential applications in areas like fluorescent probes. rsc.org

Computational Modeling of Intermolecular Interactions

Quantification of Hydrogen Bonding Energies

Computational modeling is a critical tool for quantifying the strength and nature of intermolecular interactions, such as hydrogen bonds, which play a vital role in the structure and properties of molecular crystals and solvates. mdpi.com For this compound, hydrogen bonding involving the imidazole nitrogen atoms and the hydroxyl group is expected to be a dominant intermolecular force.

Quantum chemical calculations can be used to determine the interaction energies between molecules. For instance, in a study of a related imidazole derivative solvated with methanol, the interaction energies of different hydrogen bonds were computed. mdpi.com The strongest hydrogen bond, with an energy of -34.6 kJ/mol, was found between the methanol molecule and the imidazole moiety. mdpi.com Other hydrogen bonding interactions, such as those involving the perimidine N-H groups and methanol, were slightly weaker. mdpi.com

These computational results can be correlated with experimental data, such as the enthalpy of desolvation measured by techniques like differential scanning calorimetry (DSC). mdpi.com The ability to quantify these interactions provides a deeper understanding of the forces that govern the self-assembly and crystal packing of these compounds. mdpi.com

Table 4: Computed Hydrogen Bonding Interaction Energies for a Related Imidazole-Methanol Solvate

Interacting Groups Interaction Energy (kJ/mol)
Methanol and Imidazole moiety -34.6
1H-perimidine and Methanol -28.7
1H-perimidine and Methanol (alternative) -23.3

Data for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine with methanol. mdpi.com

Analysis of Pi-Stacking and Van der Waals Interactions

Detailed computational studies on structurally related imidazole derivatives provide a framework for understanding these forces. Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts. For instance, in the crystal structures of various imidazole-containing compounds, van der Waals interactions, particularly H···H contacts, often account for the largest percentage of the Hirshfeld surface, indicating their primary role in crystal packing. iucr.org

Pi-stacking interactions occur between the aromatic rings (phenyl and imidazole). These can be observed in alternating stacks where an imidazole ring faces a phenyl ring of a neighboring molecule. iucr.org The geometry of this stacking, including the centroid-to-centroid distance and the degree of slippage between the rings, dictates the strength of the interaction. In some related crystal structures, these π-π stacking interactions are considered weak but significant contributors to the consolidation of the crystal lattice. iucr.orgrsc.org Quantum-chemical calculations allow for the quantification of the interaction energies between molecular pairs, confirming the role of stacking interactions alongside other forces like hydrogen bonds. mdpi.com

The analysis of intermolecular contacts in related structures highlights the prevalence of various weak interactions that stabilize the crystal packing.

Table 1: Representative Intermolecular Contacts in Structurally Related Imidazole Compounds from Hirshfeld Surface Analysis

Contact TypeContribution to Hirshfeld Surface (%)DescriptionSupporting Evidence
H···H ~45-52%Represents the most significant portion of van der Waals forces, arising from contacts between hydrogen atoms on adjacent molecules. iucr.orgrsc.orgiucr.org
C···H/H···C ~18%Arises from C-H···π interactions due to the presence of aromatic rings. iucr.org
O···H/H···O ~10%Corresponds to hydrogen bonding and other close oxygen-hydrogen contacts. iucr.orgiucr.org
C···C Low (<5%)Associated with direct π–π stacking; a low value can indicate significant slippage or non-overlapping of aromatic rings. iucr.orgiucr.org

Note: Data is compiled from studies on various imidazole derivatives and is presented to illustrate the expected interactions for this compound.

Solvation Effects on Molecular Structure and Properties

The interaction of this compound with solvents can significantly alter its structure and properties. The presence of both hydrophobic (phenyl ring) and hydrophilic (imidazole and hydroxyl groups) moieties makes its solubility and conformational stability highly dependent on the nature of the solvent.

The solubility of this compound is generally higher in polar solvents. solubilityofthings.com This is attributed to the potential for hydrogen bonding between the solvent and the molecule's imidazole NH, the hydroxyl group (-OH), and the second imidazole nitrogen atom. solubilityofthings.com In contrast, the aromatic rings can lead to reduced solubility in non-polar solvents due to unfavorable hydrophobic interactions. solubilityofthings.com

Furthermore, the process of crystallization from different solvents can lead to the formation of distinct solvates, where solvent molecules are incorporated into the crystal lattice. Studies on analogous compounds have shown that recrystallization from different solvents like tetrahydrofuran (B95107) (THF), pyridine (B92270), or methanol can yield unique solvated forms. mdpi.commdpi.com These trapped solvent molecules are not passive; they actively participate in the hydrogen-bonding network, which can, in turn, influence the conformation of the primary molecule. mdpi.commdpi.com For example, the involvement of an amino group in hydrogen bonding with a solvent molecule was found to alter its degree of pyramidality and the conjugation with an adjacent triazole ring in a related benzimidazole derivative. mdpi.com

Differential Scanning Calorimetry (DSC) can be used to study the stability of these solvates, revealing the temperature at which the solvent molecules are released from the crystal structure. mdpi.com

Table 2: Influence of Solvent on the Solid-State Structure of Related Imidazole Derivatives

Compound ClassRecrystallization SolventObserved OutcomeStructural ImplicationSupporting Evidence
Benzimidazole-Triazole DerivativeAcetonitrileUnsolvated crystal formPacking dominated by intermolecular H-bonds and stacking. mdpi.com
Benzimidazole-Triazole DerivativeTetrahydrofuran (THF)1:1 solvate (Compound:THF)Solvent molecule participates in the hydrogen bond network, altering molecular conformation. mdpi.com
Benzimidazole-Triazole DerivativePyridine1:1 solvate (Compound:Pyridine)Different hydrogen bonding scheme compared to the THF solvate, leading to a distinct crystal structure. mdpi.com
Dihydroperimidine-Imidazole DerivativeMethanolStable 1:1 solvate (Compound:Methanol)Methanol molecule integrated via O-H···N and N-H···O hydrogen bonds, stabilizing the crystal structure. mdpi.com

Note: This table summarizes findings for structurally analogous compounds to illustrate the principles of solvation effects applicable to this compound.

Coordination Chemistry and Metal Complexation

1H-Imidazol-2-yl(phenyl)methanol as a Ligand System

The efficacy of this compound as a ligand stems from the presence of specific functional groups that can donate electron pairs to a metal center. The design of this ligand is predicated on the strategic placement of these donor atoms to facilitate stable coordination.

Ligand Design Principles and Potential Coordination Sites (Nitrogen, Oxygen)

This compound is an organic molecule featuring an imidazole (B134444) ring, a phenyl group, and a hydroxyl group attached to a methylene (B1212753) bridge. The potential for this compound to act as a ligand is rooted in the presence of multiple heteroatoms with lone pairs of electrons, making them effective Lewis bases. The primary coordination sites are the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group.

Nitrogen Donors: The imidazole ring contains two nitrogen atoms. One is a pyridine-type nitrogen (at position 3), which has a readily available lone pair of electrons for coordination. The other is a pyrrole-type nitrogen (at position 1), which is typically protonated and less available for coordination unless deprotonation occurs.

Oxygen Donor: The hydroxyl (-OH) group attached to the carbon bridging the imidazole and phenyl rings provides an oxygen atom that can coordinate to a metal ion. This coordination is often facilitated by the deprotonation of the hydroxyl group, turning it into a more potent alkoxo donor.

Denticity and Chelating Properties

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. This compound can exhibit flexible coordination behavior, acting as either a monodentate or a bidentate ligand.

Monodentate Coordination: The ligand can coordinate to a metal center using only one of the nitrogen atoms of the imidazole ring.

Bidentate Chelation: Upon deprotonation of the hydroxyl group, the ligand can coordinate through both a nitrogen atom of the imidazole ring and the oxygen atom of the resulting alkoxide. This N,O-bidentate coordination leads to the formation of a highly stable five-membered chelate ring with the metal ion. Chelation significantly enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect.

Table 1: Coordination Modes of this compound
Coordination ModeDonor Atoms InvolvedResulting StructureNotes
MonodentateNitrogen (Imidazole)Simple ComplexCoordination via one of the imidazole nitrogen atoms.
Bidentate (Chelating)Nitrogen (Imidazole) and Oxygen (Alkoxide)5-Membered Chelate RingRequires deprotonation of the hydroxyl group.

Influence of Substituents on Ligand Properties

The electronic and steric properties of the this compound ligand system can be fine-tuned by introducing substituents on either the imidazole or the phenyl ring. These modifications can significantly alter the ligand's coordination behavior and the properties of the resulting metal complexes.

Electronic Effects: Attaching electron-donating groups (e.g., methyl, methoxy) to the rings increases the electron density on the donor atoms (N, O), enhancing their basicity and ability to coordinate to metal ions. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the electron density, potentially weakening the metal-ligand bond.

Steric Effects: The introduction of bulky substituents near the coordination sites can influence the geometry of the resulting metal complex and its stability. Bulky groups can enforce specific coordination geometries or, if excessively large, hinder complex formation altogether. This principle is used to create precursors for bulky chelating ligands for biomimetic metal complexes.

Synthesis and Characterization of Metal Complexes

The formation of metal complexes with this compound is typically achieved through straightforward synthetic routes, and the resulting products are characterized using a suite of spectroscopic techniques to confirm the coordination of the ligand to the metal center.

Preparation of Transition Metal Complexes (e.g., Cd(II), Co(II))

The synthesis of transition metal complexes, such as those involving cadmium(II) and cobalt(II), generally involves the reaction of the this compound ligand with a suitable metal salt in an appropriate solvent. tandfonline.combohrium.com A general procedure is as follows:

The ligand is dissolved in a solvent, commonly an alcohol such as methanol (B129727) or ethanol.

A solution of the metal salt (e.g., cadmium(II) acetate (B1210297), cobalt(II) chloride) in the same solvent is added to the ligand solution. researchgate.net

The reaction mixture is stirred, sometimes with gentle heating, for a period to allow for the formation of the complex.

The resulting metal complex may precipitate out of the solution directly or can be isolated by slow evaporation of the solvent.

The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the final structure of the complex, for instance, to form complexes with a 1:1 or 1:2 metal-to-ligand ratio. researchgate.netekb.eg

Spectroscopic Signatures of Metal-Ligand Coordination (e.g., UV-Vis, IR, NMR)

Confirmation of metal-ligand bond formation is achieved by comparing the spectroscopic data of the free ligand with that of the synthesized metal complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for detecting the coordination of functional groups. In the IR spectrum of the free this compound ligand, a characteristic band for the C=N stretching vibration of the imidazole ring is observed. nih.gov Upon complexation with a metal ion through the imidazole nitrogen, this band is expected to shift in frequency, typically to a higher or lower wavenumber, indicating a change in the electron distribution within the ring. semanticscholar.org Furthermore, the broad O-H stretching band of the alcohol would change significantly or disappear upon deprotonation and coordination. The most definitive evidence comes from the appearance of new, weak bands in the far-IR region (typically below 600 cm⁻¹), which are attributed to the stretching vibrations of the newly formed M-N and M-O bonds. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides clear evidence of coordination in solution. The ¹H NMR spectrum of free this compound shows characteristic signals for the protons on the imidazole and phenyl rings, as well as for the methine (-CH) and hydroxyl (-OH) protons. nih.gov When the ligand coordinates to a paramagnetic metal ion like Co(II), the signals can become very broad or shifted significantly. For diamagnetic metal ions like Cd(II), the coordination of the imidazole nitrogen to the metal center causes a deshielding effect, resulting in a downfield shift (to a higher ppm value) of the signals for the imidazole protons. semanticscholar.org The signal for the hydroxyl proton may also shift or disappear upon coordination and deprotonation.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complex. While the free ligand has characteristic absorptions in the UV region due to π-π* transitions in the aromatic rings, the formation of a metal complex can give rise to new absorption bands. tandfonline.com These new bands, often appearing in the visible region, can be due to d-d transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) transitions, providing evidence of the metal-ligand electronic interaction. tandfonline.comnih.gov

Table 2: Characteristic Spectroscopic Changes Upon Metal Complexation
Spectroscopic MethodFree Ligand (this compound) SignatureSignature in Metal ComplexIndication
IR Spectroscopyν(C=N) of imidazole ring; Broad ν(O-H). nih.govShift in ν(C=N); Disappearance of ν(O-H); Appearance of new ν(M-N) and ν(M-O) bands. ekb.egsemanticscholar.orgCoordination of imidazole N and hydroxyl O to the metal center.
¹H NMR SpectroscopySharp signals for aromatic, methine, and N-H/O-H protons. nih.govDownfield shift of imidazole proton signals; Broadening or disappearance of N-H/O-H signals. semanticscholar.orgChange in the electronic environment of the ligand due to metal binding.
UV-Vis SpectroscopyIntense absorptions in the UV region (π-π* transitions).Appearance of new, weaker absorption bands (d-d or LMCT transitions). tandfonline.comElectronic interaction between the metal d-orbitals and ligand orbitals.

X-ray Crystallography of Metal-Ligand Adducts for Geometry Elucidation

For instance, the crystal structure of a dimeric copper(II) complex, bis[μ-(1,3-dimesityl-1H-imidazol-3-ium-2-yl)methanolato-κ2O:O]bis[dichloridocopper(II)], reveals a centrosymmetric Cu2O2 core. iucr.org In this structure, the oxygen atoms from the methanolato group bridge the two copper(II) centers, which are also coordinated to chloride ligands, resulting in a distorted square-planar geometry. iucr.org The Cu-O bond lengths in this complex are notably shorter than those in other structures with a similar Cu2O2 motif. iucr.org

Similarly, studies on cobalt(II) complexes with (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, a related ligand, have utilized single-crystal X-ray crystallography to characterize the coordination environment. tandfonline.com These analyses, supported by computational studies like Density Functional Theory (DFT), help in understanding the molecular geometries and electronic properties of the resulting complexes. tandfonline.com The use of software such as SHELXL for refinement of the crystallographic data allows for high accuracy in determining structural parameters, with R-factors often below 0.05.

Crystallographic data for various related imidazole-containing compounds and their metal complexes have been documented, providing a library of structural information. For example, the crystal structure of (1-methyl-1H-imidazol-3-ium-2-yl)(phenyl)phosphinate monohydrate has been determined, highlighting the role of the phosphinate group and lattice water in the crystal packing through hydrogen bonding. iucr.org

Catalytic Applications of Metal-Imidazolyl(phenyl)methanol Complexes

Metal complexes derived from this compound and its analogs have emerged as effective catalysts in a variety of organic reactions. The ligand's structure can be tailored to influence the catalytic activity and selectivity of the metal center.

Role in Organic Transformation Catalysis (e.g., Palladium-Catalyzed Reactions)

Complexes of this compound and its derivatives with transition metals, particularly palladium, have shown significant utility in catalyzing organic transformations. The imidazole core can act as a directing group in C-H activation reactions, a foundational process in organic synthesis. mdpi.com

Palladium-catalyzed reactions, such as the Hiyama cross-coupling, have employed 1,2-functionalized imidazole derivatives as ligands. researchgate.net An efficient palladium-catalyzed three-component reaction has been developed to synthesize 2-aryl-2-imidazolines from aryl halides, isocyanides, and diamines, showcasing the versatility of these catalytic systems. acs.org This methodology has been extended to produce 2-aryl-1H-benzimidazoles and 2-aryl-1,4,5,6-tetrahydropyrimidines. acs.org

Furthermore, N-heterocyclic carbene (NHC) ligands derived from imidazoles are prominent in homogeneous catalysis. organic-chemistry.org Copper complexes with NHC ligands, for example, are effective in conjugate addition and carboxylation reactions. iucr.org Ruthenium complexes have also been explored for their catalytic potential in reactions like dehydrogenation, oxidation, and amination. arabjchem.org

Investigations into Reaction Mechanisms and Catalytic Cycles

Understanding the reaction mechanisms and catalytic cycles is crucial for optimizing catalytic processes. For palladium-catalyzed reactions involving imidazolyl ligands, the cycle often involves steps such as oxidative addition, transmetalation, and reductive elimination.

In the context of a highly enantioselective conjugate addition of imidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles, a proposed mechanism involves the coordination of the acylimidazole to a chiral rhodium catalyst. acs.org This coordination shields one of the prochiral faces of the double bond, leading to the observed high enantioselectivity. acs.org

Studies on the synthesis of imidazo-1,4-oxazinone derivatives have involved the isolation of intermediate products to elucidate the reaction pathway. researchgate.net These investigations help in understanding the conditions that favor specific cyclization reactions. researchgate.net Plausible mechanisms have also been proposed for reactions like the guanylation of primary amines to carbodiimides catalyzed by zinc complexes of imidazol-2-ylidene-N'-phenylthiourea, where the ligand coordinates to the zinc ion through a sulfur atom. bohrium.com

Development of Functional Materials through Coordination Polymers

The ability of this compound and related ligands to coordinate with metal ions has been harnessed to construct coordination polymers (CPs). These materials exhibit a wide range of functional properties, including luminescence and catalytic activity.

The design of CPs with specific functionalities can be achieved by carefully selecting the metal ion and the ligand. For instance, zinc(II) ions are often used to create luminescent CPs, while cobalt(II) and nickel(II) can impart magnetic or catalytic properties. The choice of solvent can also direct the assembly of the coordination network, with polar solvents like DMF favoring the formation of 3D frameworks and methanol promoting 1D chains.

A new asymmetrical ligand, 2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole, which contains both imidazole and pyridine (B92270) coordinating groups, has been used to synthesize one-dimensional coordination polymers with Ag(I), Cu(I), and Cd(II). nih.gov In these structures, weak π-π interactions play a significant role in the packing of the polymeric chains. nih.gov Similarly, a one-dimensional lamellar Co(II) coordination polymer has been synthesized and characterized for its adsorption properties. bohrium.com The development of such materials opens up possibilities for applications in areas like chemical sensing and gas storage.

Supramolecular Chemistry and Non Covalent Assemblies of 1h Imidazol 2 Yl Phenyl Methanol and Its Derivatives

The field of supramolecular chemistry investigates the organization of molecules into larger, functional structures through non-covalent interactions. The 1H-imidazol-2-yl(phenyl)methanol scaffold is a versatile building block in this field, owing to its unique combination of hydrogen bond donors (N-H, O-H), hydrogen bond acceptors (imidazole N, hydroxyl O), and aromatic rings capable of π-stacking. These features allow for the rational design of complex, self-assembled architectures.

Role As a Synthetic Intermediate and in Method Development

Utility of 1H-Imidazol-2-yl(phenyl)methanol in Complex Molecule Synthesis

This compound primarily serves as a pivotal intermediate, which is often generated in-situ or as a stable precursor for more elaborate molecules. A common route to access this compound and its derivatives involves the reduction of the corresponding ketone, 1H-imidazol-2-yl(phenyl)methanone. For instance, the reduction of various C-2 aroyl-substituted imidazole (B134444) derivatives using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) yields a range of C-2 aroyl-substituted imidazolo methanol derivatives. icm.edu.pl This transformation is a fundamental step that converts a relatively stable ketone into a more reactive secondary alcohol, opening pathways for further functionalization.

The hydroxyl group can be protected, for example, by reacting it with a trityl group, to allow for selective reactions at other positions of the molecule. This strategy is crucial in multi-step syntheses where competing reaction sites must be managed. The stability of the imidazole ring coupled with the reactivity of the benzylic alcohol function makes it a valuable component in the strategic assembly of complex chemical entities.

Precursor for Advanced Heterocyclic Scaffolds and Chemical Entities

The true synthetic value of this compound and its analogues is demonstrated in their use as precursors for advanced, often fused, heterocyclic systems. The presence of the alcohol group and the adjacent imidazole ring provides a platform for intramolecular cyclization reactions, leading to novel scaffolds.

A notable example is the synthesis of 1,4-imidazoxazinone derivatives. icm.edu.pl In this process, various substituted (1H-imidazol-2-yl)(phenyl)methanol derivatives are reacted with chloroacetyl chloride. This reaction leads to the formation of a new fused heterocyclic system, demonstrating the role of the parent alcohol as a foundational element for building more complex, multi-ring structures. The synthesis involves the initial acylation of the alcohol, followed by an intramolecular cyclization that engages the imidazole ring. icm.edu.pl

The following table details several substituted methanol derivatives that serve as precursors and the resulting complex heterocyclic products.

Precursor CompoundKey ReagentResulting Heterocyclic ScaffoldReference
(4-Chlorophenyl)(4-(4-chlorophenyl)-1H-imidazol-2-yl)methanolChloroacetyl chlorideImidazo[2,1-b] rug.nlnih.govoxazinone derivative icm.edu.pl
(4-Iodophenyl)(4-(4-iodophenyl)-1H-imidazol-2-yl)methanolChloroacetyl chlorideImidazo[2,1-b] rug.nlnih.govoxazinone derivative icm.edu.pl
Naphthalen-2-yl(4-(naphthalen-2-yl)-1H-imidazol-2-yl)methanolChloroacetyl chlorideImidazo[2,1-b] rug.nlnih.govoxazinone derivative icm.edu.pl
(1H-Imidazol-2-yl)(phenyl)methanolChloroacetyl chlorideImidazo[2,1-b] rug.nlnih.govoxazinone derivative icm.edu.pl

Contribution to the Development of Novel Organic Reactions and Methodologies

The synthesis of this compound itself has been the subject of methodological innovation. A novel approach involves an acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. rsc.org This method provides an efficient, metal-free pathway to 2-substituted 1H-imidazoles, including the target compound.

In this reaction, a precursor like 5-amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole is heated in the presence of a strong acid such as hydrochloric acid. The reaction proceeds through intramolecular cyclization, followed by the opening of the triazole ring and insertion of an in-situ generated carbene intermediate into the O-H bond of an alcohol, which can be methanol present in the reaction medium. rsc.org This process smoothly affords (1H-imidazol-2-yl)(phenyl)methanol in high yield. The development of this transannulation reaction showcases how the pursuit of specific, valuable scaffolds like this compound can drive the discovery of new synthetic transformations. rsc.org

MethodologyKey PrecursorConditionsProductYieldReference
Acid-Mediated Denitrogenative Transformation5-Amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazoleConc. HCl, 90°C, 3h(1H-Imidazol-2-yl)(phenyl)methanol89% rsc.org

Integration into Multi-Component Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. Imidazole-containing structures are frequently synthesized via MCRs, and the imidazole scaffold itself can participate in such reactions.

While this compound is a valuable synthetic intermediate, its direct use as a starting component in well-known MCRs like the Ugi or Passerini reactions is not extensively documented in the reviewed literature. More commonly, imidazole aldehydes or other derivatives serve as the imidazole-containing component. However, the reactivity of the imidazole core is suitable for MCRs, particularly in "interrupted" MCR strategies. For instance, in a novel interrupted Ugi reaction, an isomeric amine, 1H-(imidazol-5-yl)-N-substituted methanamine, was used. In this reaction, the imidazole nitrogen acts as an internal nucleophile that intercepts the nascent nitrilium ion intermediate, a key step in the Ugi reaction, to form fused imidazopyrazine derivatives. This demonstrates the potential of the imidazole scaffold, including derivatives of this compound, to be integrated into complex, one-pot reaction cascades to build molecular diversity.

Future Research Directions and Concluding Perspectives

Advancements in Asymmetric Synthesis and Chiral Induction

The synthesis of chiral molecules with high enantioselectivity is a cornerstone of modern organic chemistry. For 1H-imidazol-2-yl(phenyl)methanol, which possesses a stereocenter at the carbinol carbon, the development of advanced asymmetric synthetic methods is a key area for future research. While methods for the synthesis of related chiral imidazole (B134444) derivatives exist, such as the use of chiral cyclophane receptors for enantioselective recognition of amino acid derivatives, the focus will likely shift towards more efficient and scalable catalytic enantioselective processes. rsc.org

A promising avenue is the development of cation-directed desymmetrization methods, which have been successfully applied to create axially chiral imidazoles. nih.gov This approach could be adapted for the synthesis of enantiomerically pure this compound. Furthermore, the exploration of novel chiral ligands and organocatalysts for the asymmetric reduction of the corresponding ketone, 1H-imidazol-2-yl(phenyl)methanone, will be crucial. mdpi.comnih.gov The synthesis of chiral imidazole derivatives with specific substituents on the nitrogen atoms has been noted, and future work could explore how these modifications influence chiral induction. wikipedia.orgrsc.org

Expansion of Computational Studies for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its analogs, the expansion of computational studies will be instrumental in rationally designing new molecules with desired properties and predicting their behavior. jopir.in

Density Functional Theory (DFT) calculations have already been employed to study the structural and electronic properties of various imidazole derivatives, providing insights into their reactivity and potential as corrosion inhibitors. indexacademicdocs.orgdergipark.org.trbohrium.comresearchgate.net Future computational work could focus on:

Predicting Biological Activity: Utilizing machine learning algorithms and structure-based virtual screening to identify potential biological targets and predict the activity of new derivatives. jopir.innih.govresearchgate.net

ADMET Profiling: In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to optimize the pharmacokinetic profiles of potential drug candidates. indexacademicdocs.orgmdpi.comnih.gov

Understanding Reaction Mechanisms: Using computational models to elucidate the mechanisms of synthetic reactions, including asymmetric transformations, to improve efficiency and selectivity.

Exploration of Novel Catalytic Systems Based on Imidazole-Methanol Ligands

The structural motif of this compound, featuring both a nitrogen-containing heterocycle and a hydroxyl group, makes it and its derivatives attractive candidates for use as ligands in catalysis. numberanalytics.com The imidazole moiety can coordinate to a metal center, while the hydroxyl group can participate in hydrogen bonding or act as a secondary coordination site.

Future research will likely focus on the design and synthesis of novel catalytic systems incorporating imidazole-methanol type ligands for a variety of organic transformations. This includes their application in:

Asymmetric Catalysis: Developing chiral metal complexes for enantioselective reactions. mdpi.comnih.gov

C-H Functionalization: Utilizing these ligands in ruthenium-catalyzed C-H activation reactions for the efficient construction of complex molecules.

Henry Reactions: Investigating both homogeneous and heterogeneous catalysis of the Henry reaction using 2-phenyl-1H-imidazole derivatives. researchgate.net

Oxidation/Hydrolysis Cascade Reactions: Designing supramolecular catalysts that can perform sequential reactions. researchgate.net

Researchers have already explored the use of imidazole derivatives in various catalytic systems, including those for the Heck reaction and as mimics for metalloprotein binding sites. acs.orgresearchgate.net The synthesis of imidazole-based ionic liquids as reusable catalysts also represents a growing area of interest. researchgate.net

Development of Advanced Materials Derived from Supramolecular Assemblies

The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions makes it an excellent building block for the construction of supramolecular assemblies and advanced materials. iucr.orgmdpi.commdpi.com The unique electronic and steric properties conferred by the combination of the imidazole and phenylmethanol moieties can be harnessed to create materials with novel functions.

Future directions in this area may include:

Metal-Organic Frameworks (MOFs): The use of imidazole derivatives as ligands for the construction of porous MOFs with applications in gas storage and separation. rsc.orgmdpi.com

Supramolecular Polymers: The synthesis of coordination polymers with interesting photoluminescent properties. mdpi.com

Chiroptical Materials: The development of thin films from chiral imidazole derivatives that exhibit strong circularly polarized luminescence. rsc.org

Biomimetic Catalysts: The self-assembly of imidazole derivatives with other molecules to create supramolecular catalysts that mimic the active sites of enzymes. researchgate.netmdpi.comresearchgate.net

Interdisciplinary Approaches to Imidazole Chemistry Research

The future of research on this compound and its derivatives will increasingly rely on interdisciplinary collaboration. researchgate.net The convergence of synthetic organic chemistry, medicinal chemistry, computational modeling, materials science, and biology will be essential to fully unlock the potential of this class of compounds. nih.gov

This interdisciplinary approach will facilitate:

The design and synthesis of novel imidazole-based drugs with improved efficacy and reduced side effects. researchgate.netajrconline.orgnih.govnih.govajrconline.org

The development of new diagnostic tools and imaging agents based on the unique properties of imidazole supramolecular complexes. mdpi.com

The creation of advanced functional materials with tailored properties for a wide range of applications. researchgate.net

By embracing collaboration across different scientific fields, researchers can accelerate the pace of discovery and translate fundamental knowledge about this compound into practical applications that benefit society.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1H-imidazol-2-yl(phenyl)methanol, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via Schiff base formation or nucleophilic substitution. For example, refluxing 2-aminophenol with 1H-imidazole-4-carboxaldehyde in methanol with glacial acetic acid yields the product at 61% with detailed NMR characterization . Alternative routes using 2,4-dichloroacetophenone involve substitution and reduction steps, emphasizing solvent choice (e.g., ethanol vs. methanol) and acid catalysis for yield optimization . TLC monitoring and recrystallization from ethanol ensure purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR in DMSO-d6 identifies imine protons (δ 8.40 ppm) and aromatic protons (δ 6.35–8.32 ppm) .
  • IR spectroscopy confirms C=N stretches (1621 cm⁻¹) and phenolic O-H bonds (3280 cm⁻¹) .
  • LC-MS/MS validates exact mass (e.g., [M+H]+ at 311.13937) , while elemental analysis ensures stoichiometric accuracy (C: 64.16% calculated vs. found) .

Q. How can common impurities arise during synthesis, and what purification methods are recommended?

  • Impurities like unreacted aldehydes or byproducts (e.g., diastereomers) form due to incomplete condensation or solvent interactions. Recrystallization from ethanol or cold methanol removes these . For advanced purification, column chromatography with ethyl acetate/hexane gradients resolves structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives?

  • Contradictions arise from tautomerism or solvent effects. For example, imidazole NH protons vary (δ 9.57–12.93 ppm) depending on hydrogen bonding in DMSO . Use 2D NMR (HSQC, HMBC) to clarify assignments. Deuterated solvents (CDCl₃ vs. DMSO-d6) resolve aromatic splitting, while computational DFT/B3LYP models validate structures .

Q. What strategies optimize antifungal activity while minimizing environmental persistence?

  • Electron-withdrawing groups (e.g., Cl at phenyl) enhance efficacy (MIC <10 µg/mL against Candida spp.) . However, chlorinated derivatives require environmental risk assessments: hydroxylation at the para position reduces soil half-life from 30 to 14 days . QSAR models predict logP and bioactivity, guiding modifications to balance potency and biodegradability .

Q. How do structural variations in the imidazole ring affect tubulin polymerization inhibition?

  • 4-Aryl substitutions (e.g., 3,4,5-trimethoxyphenyl) enhance binding to tubulin’s colchicine site (IC₅₀ <1 µM in MCF-7 cells) . Hydroxyl groups improve solubility but reduce membrane permeability, necessitating pro-drug strategies . X-ray crystallography reveals critical hydrogen bonds between imidazole NH and β-tubulin Thr179 .

Q. What computational approaches validate synthetic intermediates for drug discovery applications?

  • DFT/B3LYP calculations optimize geometries and predict NMR/IR spectra, aligning with experimental data . For fragment-based drug design, molecular docking (e.g., against HCV NS5A) identifies key interactions, such as hydrogen bonds with pyridin-2-ylmethanol moieties .

Methodological Considerations

  • Synthetic Optimization : Compare yields across solvents (methanol: 61% vs. ethanol: 72% ).
  • Analytical Cross-Validation : Use HRMS (e.g., 311.13937 [M+H]+ ) with elemental analysis to confirm purity.
  • Environmental Impact : Assess degradation pathways via LC-MS/MS to track metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.